molecular formula C17H14N2OS B3008910 (5E)-2-mercapto-5-(4-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one CAS No. 13109-87-0

(5E)-2-mercapto-5-(4-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B3008910
CAS No.: 13109-87-0
M. Wt: 294.37
InChI Key: QBZQOWQXRDCVSB-RVDMUPIBSA-N
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Description

(5E)-2-mercapto-5-(4-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound with a unique structure that combines a mercapto group, a benzylidene group, and an imidazol-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-mercapto-5-(4-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 4-methylbenzaldehyde with a suitable precursor, such as 2-mercaptoimidazole. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-mercapto-5-(4-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

(5E)-2-mercapto-5-(4-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of (5E)-2-mercapto-5-(4-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its mercapto and benzylidene groups. These interactions can modulate biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(4-methylbenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (2E,5E)-2,5-Bis(4-methylbenzylidene)cyclopentanone

Uniqueness

(5E)-2-mercapto-5-(4-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to its combination of a mercapto group and an imidazol-4-one core, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

(5E)-2-mercapto-5-(4-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one, with the chemical formula C17H14N2OS and CAS number 13109-87-0, is a heterocyclic compound known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

PropertyValue
Molecular FormulaC17H14N2OS
Molar Mass294.37 g/mol
Density1.32 ± 0.1 g/cm³ (Predicted)
Boiling Point435.8 ± 55.0 °C (Predicted)
pKa10.41 ± 0.20 (Predicted)
Hazard ClassIrritant

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects, including antimicrobial, antioxidant, and potential anticancer properties.

Antioxidant Properties

Antioxidant activity is another area of interest for this compound. The presence of the mercapto group suggests potential radical scavenging capabilities, which can mitigate oxidative stress in biological systems. Studies on similar compounds indicate that they can effectively neutralize free radicals and protect cellular components from oxidative damage .

Potential Anticancer Activity

Emerging research suggests that imidazole derivatives may possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The exact mechanism through which this compound exerts these effects requires further investigation but may involve modulation of signaling pathways related to cell proliferation and survival .

The biological activities of this compound are attributed to its structural features:

  • Mercapto Group : This functional group can participate in redox reactions and form disulfides or sulfonic acids upon oxidation.
  • Benzylidene Group : The presence of this moiety may enhance lipophilicity, facilitating membrane penetration and interaction with biological targets.
  • Imidazole Core : Known for its role in enzyme inhibition and receptor binding, the imidazole ring can interact with various biomolecules, influencing physiological pathways.

Study 1: Antimicrobial Screening

A study conducted on related imidazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds were evaluated using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics .

Study 2: Antioxidant Efficacy

In vitro assays measuring DPPH radical scavenging activity indicated that similar imidazole compounds exhibited strong antioxidant effects. The IC50 values suggest that these compounds can effectively reduce oxidative stress in cellular models .

Study 3: Cytotoxicity Assays

Preliminary cytotoxicity assays on cancer cell lines revealed that certain imidazole derivatives could inhibit cell proliferation at micromolar concentrations. Further studies are needed to elucidate the specific pathways involved in apoptosis induction .

Properties

IUPAC Name

(5E)-5-[(4-methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-12-7-9-13(10-8-12)11-15-16(20)19(17(21)18-15)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,21)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZQOWQXRDCVSB-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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